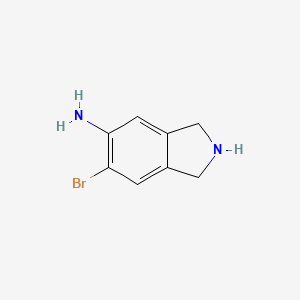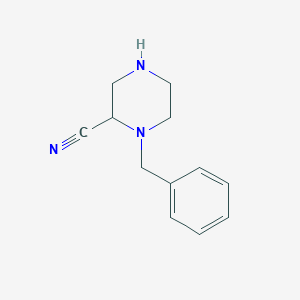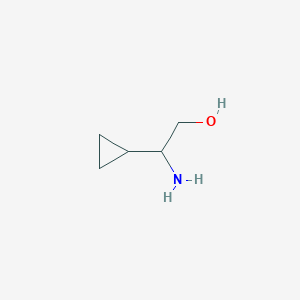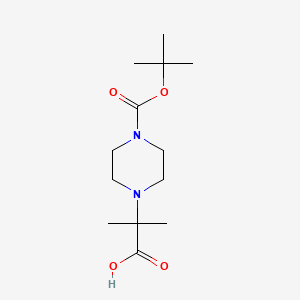![molecular formula C10H15BrClNS B1525451 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride CAS No. 1311316-15-0](/img/structure/B1525451.png)
1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride
Descripción general
Descripción
1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride is an organic compound with the molecular formula C10H15BrClNS. It has a molecular weight of 296.6548 . The compound is listed under the CAS number 1311316-15-0 .
Molecular Structure Analysis
The molecular structure of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride consists of a benzene ring substituted with a bromine atom and a sulfanyl group linked to a 4-aminobutyl chain . The presence of different functional groups like the amine, sulfanyl group, and halogen may influence the compound’s reactivity and interactions.Aplicaciones Científicas De Investigación
Enzyme Inhibition and Potential Antitumor Applications
Research has identified halogenated sulfonamides and aminobenzolamides, which share structural similarities with the queried compound, as potent inhibitors of the carbonic anhydrase (CA) isozyme IX. This isozyme is associated with tumor cells, suggesting these compounds have potential as antitumor agents due to their selective inhibition properties (Ilies et al., 2003).
Antibacterial Applications and Immobilization on Polymeric Carriers
A study explored the synthesis of 4-aminophenylsulfonamide immobilized on polymer carriers, aiming to reduce toxicity and prolong drug action. This approach underscores the utility of sulfonamides in creating materials with antibacterial properties, particularly against resistant strains like E. coli K12 (Toropin et al., 2017).
Environmental Biodegradation
The bacterium Novosphingobium resinovorum SA1 can utilize sulfanilic acid, a structurally related compound, as its sole carbon, nitrogen, and sulfur source. This indicates the potential use of such bacteria in bioremediation processes to degrade environmental pollutants derived from sulfonamides and related aromatic compounds (Hegedűs et al., 2017).
Synthetic Applications and Chemical Studies
Another study discussed the synthesis of non-proteinogenic amino acids as models for the adducts of bromobenzene oxide to protein, demonstrating the potential of bromobenzene derivatives in understanding protein modification processes and the development of related biomarkers (Bambal & Hanzlik, 1994).
Propiedades
IUPAC Name |
4-(2-bromophenyl)sulfanylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNS.ClH/c11-9-5-1-2-6-10(9)13-8-4-3-7-12;/h1-2,5-6H,3-4,7-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVVJSIBJOZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCCCCN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



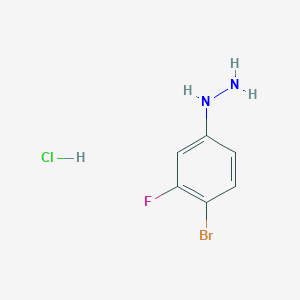
![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1525369.png)
![Thieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B1525374.png)
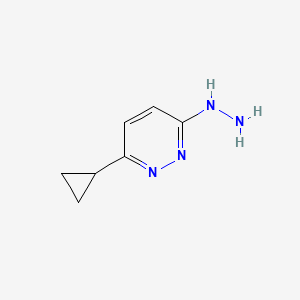
![Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B1525378.png)
![3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile](/img/structure/B1525380.png)
![3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B1525381.png)

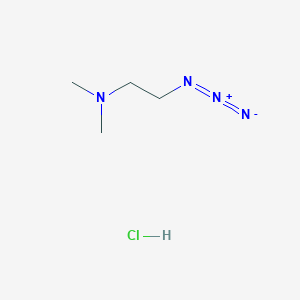
![6-Azaspiro[2.5]octane hydrochloride](/img/structure/B1525384.png)
